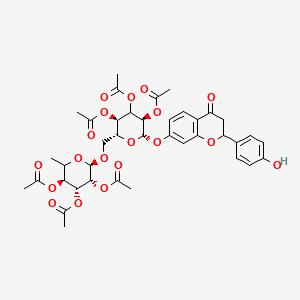

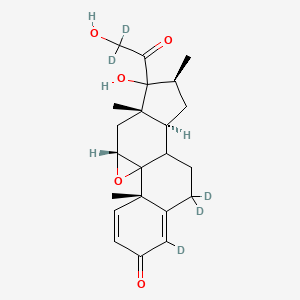

![molecular formula C13H11N3O B13843703 6,8,9,10-Tetrahydro-6,10-methano-7H-pyrazino[2,3-h][3]benzazepin-7-one](/img/structure/B13843703.png)

6,8,9,10-Tetrahydro-6,10-methano-7H-pyrazino[2,3-h][3]benzazepin-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Varenicline Lactam is a derivative of Varenicline, a compound primarily known for its use in smoking cessation. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, particularly the α4β2 subtype, which plays a significant role in nicotine addiction. Varenicline Lactam, like its parent compound, is of interest due to its potential pharmacological properties and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Varenicline Lactam typically involves the cyclization of Varenicline or its intermediates under specific conditions. One common method includes the use of a lactamization reaction, where an amide bond is formed within the molecule, resulting in the lactam structure. This process often requires the presence of a dehydrating agent and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of Varenicline Lactam follows similar principles but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.

Analyse Des Réactions Chimiques

Types of Reactions

Varenicline Lactam undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reactions where one functional group is replaced by another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogens, nucleophiles, and various catalysts to promote the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized lactam compounds.

Applications De Recherche Scientifique

Chemistry

In chemistry, Varenicline Lactam is studied for its unique structural properties and reactivity. It serves as a model compound for understanding lactam chemistry and developing new synthetic methodologies.

Biology

Biologically, Varenicline Lactam is investigated for its potential interactions with nicotinic acetylcholine receptors and other biological targets. Its effects on cellular signaling pathways and neurotransmitter release are of particular interest.

Medicine

In medicine, Varenicline Lactam is explored for its potential therapeutic applications, including smoking cessation and treatment of neurological disorders. Its pharmacokinetic and pharmacodynamic profiles are studied to optimize its efficacy and safety.

Industry

Industrially, Varenicline Lactam is used in the development of new pharmaceuticals and chemical products. Its synthesis and production methods are continually refined to improve efficiency and reduce costs.

Mécanisme D'action

Varenicline Lactam exerts its effects by partially activating nicotinic acetylcholine receptors, particularly the α4β2 subtype. This partial agonism results in moderate dopamine release, which helps reduce nicotine cravings and withdrawal symptoms. The compound also interacts with other receptor subtypes, including α3β4 and α7, contributing to its overall pharmacological profile.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cytisine: Another nicotinic receptor partial agonist used for smoking cessation.

Bupropion: An atypical antidepressant that also aids in smoking cessation by inhibiting the reuptake of dopamine and norepinephrine.

Nicotine Replacement Therapy (NRT): Products like nicotine patches and gums that provide a controlled dose of nicotine to reduce withdrawal symptoms.

Uniqueness

Varenicline Lactam is unique due to its specific receptor binding profile and partial agonist activity. Unlike full agonists like nicotine, it provides a balanced activation of nicotinic receptors, reducing the risk of addiction and side effects. Its lactam structure also offers distinct chemical properties that can be leveraged in various applications.

Propriétés

Formule moléculaire |

C13H11N3O |

|---|---|

Poids moléculaire |

225.25 g/mol |

Nom IUPAC |

(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-13-one |

InChI |

InChI=1S/C13H11N3O/c17-13-10-3-7(6-16-13)8-4-11-12(5-9(8)10)15-2-1-14-11/h1-2,4-5,7,10H,3,6H2,(H,16,17)/t7-,10-/m0/s1 |

Clé InChI |

MQEPJJGUAJITEU-XVKPBYJWSA-N |

SMILES isomérique |

C1[C@H]2CNC(=O)[C@@H]1C3=CC4=NC=CN=C4C=C23 |

SMILES canonique |

C1C2CNC(=O)C1C3=CC4=NC=CN=C4C=C23 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

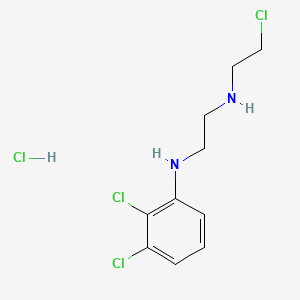

![Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13843631.png)

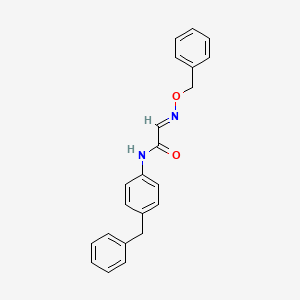

![(1R,2S,10R,13R,14R,18S)-2,17,18-trimethyl-7-(oxan-2-yl)-17-(oxan-2-yloxy)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene](/img/structure/B13843635.png)

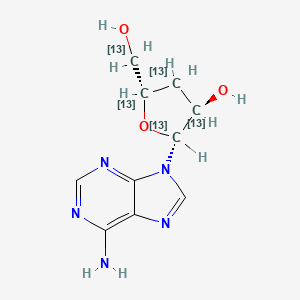

![4'-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid](/img/structure/B13843638.png)

![7-(3-Methoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843650.png)

![(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13843654.png)

![[1-(1-benzothiophen-2-yl)ethyl-carbamoylamino] acetate](/img/structure/B13843657.png)

![5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13843661.png)

![3-ethyl-5-(1H-indol-6-ylamino)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13843675.png)